molecular formula C17H16N4O2S B2743947 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1705880-50-7

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2743947
M. Wt: 340.4
InChI Key: XVDQFFSHIIXENL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a phenyl ring, a thiazole ring, and an azetidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

While the specific synthesis route for this compound is not available, imidazole derivatives are often synthesized via condensation reactions . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound are not available.

Scientific Research Applications

Synthetic Applications and Optical Properties

  • One-Pot Synthesis and Optical Properties : A study describes a one-pot synthesis approach for 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the method's efficiency and the optical properties of the synthesized compounds. These compounds exhibit significant Stokes' shifts and quantum yields, hinting at potential applications in material science for creating luminescent materials (Volpi et al., 2017).

Antibacterial Screening

  • Antibacterial Activity of Thiazole Derivatives : Research into novel thiazolyl pyrazole and benzoxazole derivatives has demonstrated significant antibacterial activities, underscoring the importance of these moieties in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Synthesis and Characterization of Imidazole Derivatives

  • Imidazole Derivatives Containing β-Lactam Ring : The synthesis of imidazole derivatives that incorporate a β-lactam ring has been explored, showcasing a novel approach to integrating these heterocycles for potential therapeutic applications (Askar, Ali, & Al-Mouamin, 2016).

Chelated Carbene Complexes

  • Chelated Imidazolidinone and Oxazolidinone Carbene Complexes : A method for synthesizing chelated carbene complexes involving imidazolidinone and oxazolidinone has been reported, presenting a new pathway for creating complexes with potential catalytic applications (Powers et al., 2001).

Spectral Characterization and Docking Studies

  • Spectral Characterization and Docking Studies : Studies have synthesized and characterized novel thiazol and thiophene derivatives, providing insights into their structural optimization and potential antibacterial activity through molecular docking studies. These insights are crucial for understanding how such compounds interact at the molecular level (Shahana & Yardily, 2020).

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(21-10-15(11-21)23-17-19-6-8-24-17)14-3-1-13(2-4-14)9-20-7-5-18-12-20/h1-8,12,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQFFSHIIXENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

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